molecular formula C13H9NO5 B1333778 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid CAS No. 214758-41-5

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

Cat. No.: B1333778
CAS No.: 214758-41-5
M. Wt: 259.21 g/mol
InChI Key: HXXHQOGRXQVZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is an organic compound characterized by the presence of a benzodioxole moiety linked to a pyridine ring via an ether bond, with a carboxylic acid group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Etherification: The benzodioxole is then reacted with 3-hydroxypyridine in the presence of a base such as potassium carbonate to form the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality output.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of benzodioxole-quinone derivatives.

    Reduction: Formation of 2-(1,3-benzodioxol-5-yloxy)piperidine-3-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: Due to its structural features, it can be explored as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Biological Probes: The compound can be used in the design of fluorescent probes for imaging and diagnostic purposes.

Industry:

    Agriculture: Potential use as a precursor for agrochemicals.

    Electronics: Application in the synthesis of organic semiconductors and conductive materials.

Mechanism of Action

The mechanism by which 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to target proteins.

Comparison with Similar Compounds

    2-(1,3-Benzodioxol-5-yloxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of pyridine.

    2-(1,3-Benzodioxol-5-yloxy)acetic acid: Contains an acetic acid group instead of a carboxylic acid on the pyridine ring.

Uniqueness: 2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is unique due to the combination of the benzodioxole and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)9-2-1-5-14-12(9)19-8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXHQOGRXQVZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371672
Record name 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214758-41-5
Record name 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-nicotinic acid ethyl ester (10 g), benzo[1,3]dioxol-5-ol (sesamol, 8.2 g), and cesium carbonate (21 g) were mixed in anhydrous dioxane (40 mL) and the resulting slurry heated to reflux for 16 h. In a separate flask, lithium hydroxide (12.9 g) was dissolved in water (80 mL) with warming and then added to the refluxing mixture, which was heated for an additional 4 h. The mixture was cooled to ambient temperature and concentrated in vacuo to remove the dioxane. Concentrated hydrochloric acid was added dropwise until the pH=3. The acidified solution was then extracted with ethyl acetate (7×100 mL) to yield crude product, which was recrystallized from ethyl acetate to yield the purified title compound (10.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.